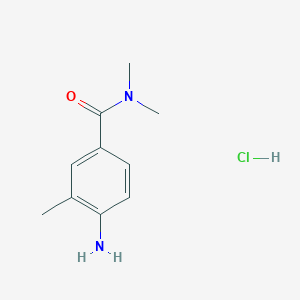

4-Amino-N,N,3-trimethylbenzamide hydrochloride

Description

4-Amino-N,N,3-trimethylbenzamide hydrochloride is a substituted benzamide derivative characterized by an amino group at the para position, two methyl groups on the amide nitrogen (N,N-dimethyl), and an additional methyl substituent at the meta position of the benzamide ring. Its molecular formula is C₁₁H₁₇ClN₂O, with an average molecular weight of 228.72 g/mol (monoisotopic mass: 228.1036) . Key identifiers include CAS No. 953739-92-9 and ChemSpider ID 23043932 .

Properties

IUPAC Name |

4-amino-N,N,3-trimethylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-7-6-8(4-5-9(7)11)10(13)12(2)3;/h4-6H,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJGOHRPKUPTJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of 4-Amino-N,N,3-trimethylbenzamide Hydrochloride

Detailed Stepwise Preparation

Step 1: Preparation of 4-Amino-3-trimethylbenzoyl Chloride

- Starting from 4-amino-3-trimethylbenzoic acid , the acid is converted to the corresponding acid chloride using reagents such as thionyl chloride or triphosgene .

- For example, a method described in patent CN106946726A involves adding paranitrobenzoic acid, triphosgene, and solvent in an extraction container, cooling to below 0 °C, then dropwise addition of pyridine and a tertiary amine mixture. The reaction proceeds at room temperature for 15–25 hours, producing paranitrobenzoyl chloride and releasing hydrogen chloride gas which is collected.

- The acid chloride is isolated by solvent removal and used directly in the next step.

Step 2: Amide Formation via Reaction with Amine

- The acid chloride intermediate is reacted with a suitable amine, such as N,N-dimethylamine , to form the amide bond.

- In the patent example, ammoniacal liquor and a phase transfer catalyst are added to a reaction vessel, cooled below 20 °C, and the acid chloride in toluene is added dropwise while maintaining temperature ≤ 40 °C. The mixture is incubated for 2–4 hours, followed by toluene distillation and cooling to precipitate the amide intermediate (p-nitrophenyl formamide).

- Alternatively, the acid chloride can be reacted with N,N-dimethylamine or other secondary amines in dry ether or dimethylacetamide with triethylamine as a base, under ice bath cooling to maintain temperature control. This approach is supported by analogous benzamide syntheses from US patent US3066167A, which describe similar amide formation techniques.

Step 3: Reduction of Nitro Group to Amino Group (If Applicable)

- If the starting material contains a nitro group (e.g., paranitrobenzoic acid), the nitro group is reduced to an amino group after amide formation.

- Catalytic hydrogenation is employed using catalysts such as palladium on carbon under hydrogen gas at 0.5–1 MPa pressure and temperatures of 50–70 °C until hydrogen uptake ceases.

- The catalyst is filtered off, and the filtrate is distilled to recover the para-amino benzamide product.

Step 4: Formation of Hydrochloride Salt

- The free base amide is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.

- This step improves the compound’s stability, solubility, and ease of handling.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Acid chloride formation | Paranitrobenzoic acid + triphosgene + pyridine + amine | Paranitrobenzoyl chloride | Cooling <0 °C, reaction 15–25 h |

| 2 | Amide bond formation | Paranitrobenzoyl chloride + ammoniacal liquor + catalyst | p-Nitrophenyl formamide | Temp ≤40 °C, 2–4 h incubation |

| 3 | Catalytic hydrogenation | Pd/C catalyst, H2 gas, 0.5–1 MPa, 50–70 °C | 4-Amino-N,N,3-trimethylbenzamide | Until no hydrogen uptake |

| 4 | Salt formation | HCl gas or HCl solution | This compound | Improves stability and solubility |

Research Findings and Analytical Data

- The acid chloride intermediates are typically isolated as crystalline solids or oils, purified by solvent removal and recrystallization.

- Amide formation yields are generally high, often exceeding 75–90%, depending on reaction conditions and purification methods.

- Catalytic hydrogenation effectively reduces nitro groups without affecting the amide bond, producing high-purity amino derivatives.

- The hydrochloride salt form exhibits improved handling properties and is commonly used in research applications.

- Analytical characterization includes melting point determination, elemental analysis (C, H, N, Cl), and spectroscopic methods (NMR, IR) to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N,N,3-trimethylbenzamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form different amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzamides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Chemical Properties and Structure

4-Amino-N,N,3-trimethylbenzamide hydrochloride has the chemical formula CHClNO. Its structure features an amine group and a benzamide moiety, which contribute to its biological activity. The presence of the trimethyl group enhances its solubility and stability in various solvents, making it suitable for different applications .

Pharmacological Applications

-

Antiemetic Activity :

- Mechanism of Action : The compound exhibits antiemetic properties, likely by interacting with the chemoreceptor trigger zone (CTZ) in the central nervous system. This action helps prevent nausea and vomiting associated with various conditions, including postoperative recovery and gastroenteritis .

- Clinical Studies : Clinical trials have demonstrated its efficacy in reducing nausea among patients undergoing surgery or experiencing gastrointestinal disturbances. For instance, a study reported significant reductions in postoperative nausea when administered before surgery .

-

Local Anesthetic Properties :

- Research Findings : Compounds similar to 4-amino-N,N,3-trimethylbenzamide have shown local anesthetic activity. The pharmacological profile indicates that it can be utilized in formulations aimed at providing localized pain relief .

- Case Studies : In animal models, derivatives of this compound have been tested for surface anesthetic effects, showing promising results that warrant further exploration for clinical use .

Synthetic Applications

The synthesis of this compound can be achieved through various methods involving the reaction of substituted benzoic acids with amines. This synthetic versatility allows for the development of analogs with modified pharmacological profiles .

Synthesis Overview Table

| Reaction Component | Role |

|---|---|

| 2,4,6-Trimethylbenzoic Acid | Starting Material |

| Amines (e.g., trimethylamine) | Reactant |

| Acid Acceptors (e.g., triethylamine) | Catalysts |

| Solvents (e.g., acetone/ether) | Reaction Medium |

Potential Research Directions

- Cancer Treatment : Preliminary studies suggest that compounds related to 4-amino-N,N,3-trimethylbenzamide may possess anticancer properties. Research is ongoing to evaluate their effectiveness against solid tumors and hematological cancers .

- Neuropharmacology : Given its interaction with the central nervous system, further investigations are warranted to explore its potential as a treatment for neurological disorders characterized by nausea and vomiting.

Mechanism of Action

The mechanism of action of 4-Amino-N,N,3-trimethylbenzamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with analogous benzamide derivatives:

Physicochemical Properties

Comparative physicochemical data highlight the impact of substituents on properties like melting point, solubility, and spectral signatures:

Pharmacological and Functional Implications

- Anti-LSD1 Activity : Heterocyclic benzamides (e.g., thiophene- or pyridyl-substituted derivatives in ) show enhanced inhibition of lysine-specific demethylase 1 (LSD1), attributed to π-π interactions with the FAD cofactor. The target compound’s meta-methyl may reduce steric clash in binding pockets compared to bulkier substituents .

- α1-Adrenoceptor Antagonism: Piperazine-linked benzamides (e.g., ) demonstrate potent α1-blocking activity due to the basic nitrogen in the piperazine ring. The absence of such a group in 4-Amino-N,N,3-trimethylbenzamide HCl suggests divergent therapeutic targets .

- Antiemetic Activity: Trimethobenzamide HCl (), a structurally complex benzamide, acts as a dopamine D2 receptor antagonist. The simpler substitution pattern of 4-Amino-N,N,3-trimethylbenzamide HCl may limit such receptor interactions but improve metabolic stability .

Q & A

Q. What are the optimal synthetic routes for 4-Amino-N,N,3-trimethylbenzamide hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 3-methyl-4-nitrobenzoyl chloride with dimethylamine under controlled pH (8–9) and temperature (0–5°C) yields the intermediate, which is reduced to the amine and subsequently converted to the hydrochloride salt . Key parameters affecting yield include solvent choice (e.g., dichloromethane for solubility), stoichiometric ratios (1:1.2 amine to acyl chloride), and purification via recrystallization in ethanol/water. Table 1 : Reaction Optimization Parameters

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | DCM | 78–85 |

| Temperature | 0–5°C | 82 |

| Purification | Ethanol/Water | 95% Purity |

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : NMR (300 MHz, DMSO-d6) shows characteristic peaks: δ 2.85 (s, 6H, N(CH)), δ 7.45–7.60 (m, aromatic protons) .

- Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 223.1 (M+H) confirms molecular weight .

- HPLC : Reverse-phase C18 column with acetonitrile/water (70:30) at 1 mL/min flow rate; retention time ~6.2 min .

Q. How should researchers handle stability and storage to prevent degradation?

- Methodological Answer : The hydrochloride salt is hygroscopic; store in a desiccator at 0–6°C under nitrogen atmosphere. Stability studies (TGA/DSC) indicate decomposition above 200°C. Avoid prolonged exposure to light or humidity, which can hydrolyze the amide bond .

Q. What solvents and conditions optimize solubility for in vitro assays?

- Methodological Answer : Solubility is highest in polar aprotic solvents (DMSO: 25 mg/mL) and aqueous buffers (PBS pH 7.4: 5 mg/mL with sonication). For biological assays, pre-dissolve in DMSO (≤1% v/v) to avoid solvent toxicity . Table 2 : Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 25 |

| Ethanol | 12 |

| PBS pH 7.4 | 5 (with sonication) |

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of the benzamide core in cross-coupling reactions?

- Methodological Answer : The electron-donating N,N-dimethyl group increases electron density at the aromatic ring, facilitating electrophilic substitution at the para position. Computational studies (DFT) show a Hammett σ value of −0.15 for the dimethylamino group, directing reactions like Suzuki coupling to the 3-methyl position. Use Pd(PPh) (5 mol%) and KCO in THF/HO (3:1) at 80°C for optimal cross-coupling yields .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. antitrypanosomal effects)?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., bacterial strain variability, compound concentration). Standardize protocols:

- Antimicrobial Assays : MIC testing via broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923).

- Antitrypanosomal Assays : Incubate with T. brucei at 37°C/5% CO for 72 hours; IC calculated via nonlinear regression .

Note : Verify purity (>95% by HPLC) and use DMSO controls to exclude solvent artifacts.

Q. How can computational modeling predict metabolic pathways or degradation products?

- Methodological Answer : Use in silico tools (e.g., Schrödinger’s MetaSite) to simulate Phase I oxidation. Key findings:

- Primary Metabolite : Hydroxylation at the 3-methyl group (m/z 239.1).

- Degradation Pathway : Hydrolysis of the amide bond under acidic conditions (pH <3) forms 4-amino-3-methylbenzoic acid .

Validate with LC-MS/MS (MRM transition m/z 223→179).

Q. What methods identify and quantify impurities in scaled-up synthesis batches?

- Methodological Answer :

- LC-HRMS : Detect trace impurities (e.g., unreacted 3-methyl-4-nitrobenzamide) at LOD 0.1%.

- ICP-MS : Monitor heavy metals (e.g., Pd <10 ppm from catalysts) .

Table 3 : Common Impurities and Sources

| Impurity | Source | Mitigation |

|---|---|---|

| 3-Methyl-4-nitrobenzamide | Incomplete reduction | Extend reaction time |

| Dimethylamine hydrochloride | Excess reagent | Acid-base wash |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.